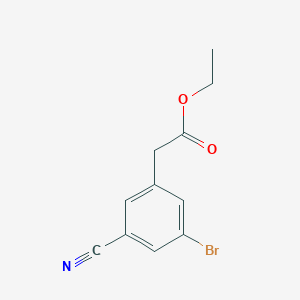

3-Bromo-5-cyanophenylacetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3-bromo-5-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)6-8-3-9(7-13)5-10(12)4-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOFUZVMOZULFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyanophenylacetic acid ethyl ester typically involves the following steps:

Bromination: The starting material, 5-cyanophenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Esterification: The brominated product is then esterified using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyanophenylacetic acid ethyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetic acid ethyl esters.

Hydrolysis: Formation of 3-Bromo-5-cyanophenylacetic acid.

Reduction: Formation of 3-Bromo-5-aminophenylacetic acid ethyl ester.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of phenylacetic acids, including 3-bromo-5-cyanophenylacetic acid ethyl ester, exhibit significant anti-inflammatory and analgesic activities. These compounds have been shown to act on various biological pathways that modulate pain and inflammation, making them candidates for therapeutic development in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that certain substituted phenylacetic acid derivatives possess antimicrobial properties. The presence of the bromine and cyano groups in the structure of this compound may enhance its effectiveness against bacterial strains, providing a basis for further exploration in antibiotic development .

Synthesis of Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and acylation processes. For instance, the compound can be synthesized by reacting 3-bromo-5-cyanophenylacetic acid with ethanol in the presence of an acid catalyst to yield the ethyl ester . This synthetic route is significant for producing analogs with modified pharmacological profiles.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Research has shown that modifications to the aromatic ring or substituents can lead to enhanced potency or selectivity for specific biological targets .

Anti-inflammatory Activity Assessment

A study assessing the anti-inflammatory effects of phenylacetic acid derivatives found that compounds similar to this compound exhibited reduced edema in animal models when administered at specific dosages. This highlights its potential therapeutic application in managing inflammatory conditions .

Antimicrobial Testing

In a comparative study on antimicrobial efficacy, this compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. This positions the compound as a potential lead candidate for further development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyanophenylacetic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on Benzene Core

- Ethyl 3-Bromo-4-cyano-5-methylphenylacetate (C₁₂H₁₁BrNO₂, MW 298.13): This analog introduces a methyl group at position 5, replacing the cyano group in the target compound.

- Ethyl 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetate (C₁₂H₁₀BrF₂NO₂, MW 334.12): The addition of a difluoromethyl group (CF₂H) at position 5 enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to resist oxidative degradation .

2.2. Heterocyclic Analogs

- Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (C₁₂H₁₁BrN₂O₄S₂, MW 383.25): Replacing the benzene core with a thiophene ring alters electronic properties, increasing π-conjugation and reactivity. This compound is an intermediate for thienothienopyrimidines, which exhibit biological activity .

- Ethyl 2-(5-Bromo-2-nitrothiophen-3-yl)acetate (C₈H₈BrNO₄S, MW 318.12): The nitro group (NO₂) at position 2 introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution reactions .

2.3. Functional Group Modifications

- 2-Amino-5-Bromo-3-ethyl-benzoic Acid Ethyl Ester (C₁₁H₁₄BrNO₂, MW 286.14): The amino group at position 2 enables hydrogen bonding, improving solubility and interaction with biological targets, while the ethyl group adds steric bulk .

- Ethyl [(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate: This compound features a thiazolidinone ring fused with a bromophenyl group. The thioxo (S) and ketone (O) groups contribute to diverse pharmacological activities, such as antimicrobial or anti-inflammatory effects .

Comparative Data Table

Biological Activity

Overview

3-Bromo-5-cyanophenylacetic acid ethyl ester (CAS Number: 1261835-55-5) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a cyano group on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₁H₁₀BrNO₂

- Molecular Weight : 268.1065 g/mol

- Purity : Typically ≥95%

Synthesis

The synthesis of this compound involves:

- Bromination : The starting material, 5-cyanophenylacetic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Esterification : The resultant brominated product is then reacted with ethanol and a strong acid catalyst to form the ethyl ester.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the cyano and bromine substituents may enhance this activity by affecting the compound's interaction with microbial targets.

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by interacting with specific molecular pathways. The mechanism of action may involve the inhibition of enzymes critical for cell proliferation or the modulation of signaling pathways associated with cancer progression.

The biological activity of this compound is hypothesized to be mediated through:

- Enzyme Inhibition : The bromine and cyano groups may facilitate binding to active sites on enzymes, inhibiting their function.

- Receptor Interaction : The compound may interact with cellular receptors, altering signal transduction pathways.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of phenylacetic acids, including those with bromine and cyano groups. Results indicated that these compounds had a notable inhibitory effect against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of phenylacetic acid derivatives and tested their cytotoxic effects on several cancer cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death in cancerous cells .

Data Table: Biological Activity Summary

Q & A

Q. How can synthetic routes for 3-Bromo-5-cyanophenylacetic acid ethyl ester be optimized to improve yield and purity?

- Methodological Approach : Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on structurally analogous esters. For example, highlights methyl ester derivatives synthesized via bromo-substituted intermediates, suggesting similar strategies for ethyl esters. Use column chromatography or recrystallization for purification, and monitor progress with thin-layer chromatography (TLC). Validate purity via HPLC or GC-MS (as in ).

- Key Parameters :

- Catalyst screening (e.g., Pd-based for coupling reactions).

- Solvent polarity adjustments to favor esterification.

- Reaction time optimization to minimize side products .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Recommended Methods :

- GC-MS : Identify volatile derivatives and assess purity (e.g., ethyl esters in ).

- NMR Spectroscopy : Use , , and 2D NMR (e.g., COSY, HSQC) to confirm substitution patterns and ester functionality.

- FT-IR : Validate carbonyl (C=O) and nitrile (C≡N) groups.

- Elemental Analysis : Confirm empirical formula.

- Data Interpretation : Cross-reference with spectral databases (e.g., NIST in ) and published analogs () .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Experimental Design :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis to carboxylic acid).

- Storage Recommendations : Based on , store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation.

- Critical Factors :

- pH sensitivity of the ester group.

- Moisture-resistant packaging (e.g., desiccant-containing vials) .

Advanced Research Questions

Q. How can its interactions with metabolic enzymes (e.g., cytochrome P450) be systematically evaluated?

- Methodology :

- Enzyme Assays : Use recombinant CYP450 isoforms in vitro with NADPH regeneration systems. Monitor metabolite formation via LC-MS/MS.

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (as in ’s interaction studies).

- Computational Docking : Predict binding modes using software like AutoDock or Schrödinger.

Q. What strategies resolve contradictions in reported binding affinities for biological targets (e.g., kinases or receptors)?

- Orthogonal Validation :

- Repeat assays under standardized conditions (pH, temperature, buffer).

- Use multiple techniques (e.g., SPR, fluorescence polarization, and enzymatic activity assays).

- Cross-validate with mutagenesis studies to identify critical binding residues.

- Case Study : reports preliminary enzyme interactions; discrepancies may arise from assay variability (e.g., substrate concentration, enzyme source). Use statistical meta-analysis to reconcile data .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Approaches :

- Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to induce stereochemistry.

- Enzymatic Resolution : Leverage esterases (e.g., hyperthermophilic PestE in ) for kinetic resolution of racemic mixtures.

- Analysis :

- Chiral HPLC or SFC to determine enantiomeric excess (ee).

- X-ray crystallography to confirm absolute configuration .

Q. What synthetic methodologies enable derivatization into pharmacologically relevant analogs (e.g., sulfonamides or kinase inhibitors)?

- Derivatization Pathways :

- Sulfonamide Formation : React with amines () using sulfonyl chloride intermediates.

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce heterocycles (e.g., pyrimidines in ).

- Applications :

- Design kinase inhibitors by substituting the cyano group with bioisosteres (e.g., tetrazoles).

- Evaluate cytotoxicity and selectivity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.